Dansyl-DL-aspartic acid di(cyclohexylammonium) salt
Overview
Description
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt is a chemical compound with the empirical formula C16H18N2O6S · C12H26N2 and a molecular weight of 564.74 . This compound is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-aspartic acid di(cyclohexylammonium) salt involves the reaction of dansyl chloride with DL-aspartic acid in the presence of a base, followed by the addition of cyclohexylamine to form the di(cyclohexylammonium) salt . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Triethylamine or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dansyl derivatives.
Scientific Research Applications
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent dyes and markers.
Mechanism of Action
The mechanism by which Dansyl-DL-aspartic acid di(cyclohexylammonium) salt exerts its effects involves its fluorescent properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various analytical techniques, including fluorescence spectroscopy and microscopy.
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A precursor to dansyl derivatives, used in similar applications.
Dansyl-L-aspartic acid di(cyclohexylammonium) salt: A stereoisomer with similar properties but different biological activities.
Dansyl-DL-glutamic acid di(cyclohexylammonium) salt: Another dansyl derivative with different amino acid components.
Uniqueness
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt is unique due to its specific combination of the dansyl group with DL-aspartic acid and cyclohexylammonium. This combination provides distinct fluorescent properties and makes it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOZTIJMCYMTMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313797 | |
Record name | Dansyl-DL-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42808-07-1 | |
Record name | Dansyl-DL-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42808-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyl-DL-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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